An In-Depth Technical Guide to (R)-3-Hydroxy Midostaurin: Synthesis and Characterization
An In-Depth Technical Guide to (R)-3-Hydroxy Midostaurin: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Hydroxy Midostaurin, also known by its code CGP52421, is a major and pharmacologically active metabolite of Midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-3-Hydroxy Midostaurin. Due to the absence of a publicly available detailed chemical synthesis protocol, this document focuses on its biological synthesis pathway and summarizes its known physicochemical and biological properties. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Midostaurin is a potent inhibitor of multiple kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).[1] Its clinical efficacy is, in part, attributed to its active metabolites. Among these, (R)-3-Hydroxy Midostaurin is a significant circulating metabolite formed primarily through the action of the hepatic cytochrome P450 3A4 (CYP3A4) enzyme.[1] Understanding the synthesis and characteristics of this metabolite is crucial for a complete comprehension of Midostaurin's pharmacokinetic and pharmacodynamic profile.
Synthesis of (R)-3-Hydroxy Midostaurin
Metabolic Synthesis
(R)-3-Hydroxy Midostaurin is generated in vivo via mono-hydroxylation of the parent drug, Midostaurin. This biotransformation is catalyzed by the CYP3A4 enzyme system in the liver.
Experimental Protocol: In Vitro Metabolic Synthesis (Conceptual)
The following is a conceptual protocol for the in vitro generation of (R)-3-Hydroxy Midostaurin for analytical and characterization purposes, based on its known metabolic pathway.
Objective: To produce (R)-3-Hydroxy Midostaurin from Midostaurin using a human liver microsome system.
Materials:
-
Midostaurin
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching and extraction
-
Incubator/shaker at 37°C
-
Centrifuge
-
Analytical instrumentation for purification and characterization (e.g., HPLC, LC-MS)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), Midostaurin (at a specified concentration, e.g., 1-10 µM), and human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined period (e.g., 30-60 minutes).
-
Quenching of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed to precipitate the microsomal proteins.
-
Extraction: Collect the supernatant containing Midostaurin and its metabolites.
-
Analysis and Purification: Analyze the supernatant using LC-MS to confirm the formation of (R)-3-Hydroxy Midostaurin. The metabolite can then be purified using preparative HPLC.
Characterization of (R)-3-Hydroxy Midostaurin
The characterization of (R)-3-Hydroxy Midostaurin is essential for confirming its identity and purity. Below is a summary of its known properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₅H₃₀N₄O₅ | PubChem |
| Molecular Weight | 586.64 g/mol | PubChem |
| CAS Number | 155848-20-7 | MedChemExpress |
| Appearance | Solid | CymitQuimica |
| Purity | >98% (as commercially available) | CymitQuimica |
Spectroscopic Data
Detailed public spectroscopic data (¹H-NMR, ¹³C-NMR, IR) for (R)-3-Hydroxy Midostaurin is not available. Characterization would typically involve the following analyses:
-
¹H-NMR and ¹³C-NMR: To elucidate the chemical structure and confirm the position of the hydroxyl group.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups, including the hydroxyl group.
Biological Activity
(R)-3-Hydroxy Midostaurin is a potent kinase inhibitor, exhibiting activity comparable to its parent compound.
| Target/Assay | IC₅₀ / GI₅₀ (nM) | Source |
| FLT3-ITD and D835Y mutants (IC₅₀) | 200-400 | MedChemExpress |
| Tel-PDGFRβ expressing BaF3 cells (GI₅₀) | 63 | MedChemExpress |
| KIT D816V expressing BaF3 cells (GI₅₀) | 320 | MedChemExpress |
| FLT3-ITD expressing BaF3 cells (GI₅₀) | 650 | MedChemExpress |
Note: GI₅₀ values are for an epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Midostaurin and its metabolites, and a conceptual workflow for the synthesis and analysis of (R)-3-Hydroxy Midostaurin.
Caption: Signaling pathways inhibited by (R)-3-Hydroxy Midostaurin.
Caption: Conceptual workflow for the synthesis and analysis of (R)-3-Hydroxy Midostaurin.
Conclusion
(R)-3-Hydroxy Midostaurin is a key metabolite of Midostaurin with significant biological activity. While a detailed chemical synthesis protocol is not publicly documented, its generation through in vitro metabolic systems provides a viable route for obtaining the compound for research purposes. The characterization data summarized herein, along with the understanding of its role in inhibiting critical signaling pathways, underscores its importance in the overall therapeutic effect of Midostaurin. Further research into the chemical synthesis and detailed spectroscopic characterization of (R)-3-Hydroxy Midostaurin would be highly beneficial to the scientific community.
